4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound belonging to the imidazopyridine family. Its structure features a fused imidazole and pyridine ring system, which contributes to its diverse chemical properties and potential biological activities. This compound is recognized for its applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural characteristics.
4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is classified as a heterocyclic compound and specifically as an imidazopyridine derivative. Its molecular formula is with a molecular weight of 195.26 g/mol.
The synthesis of 4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can be achieved through several methods:
Specific reaction conditions may include:
The molecular structure of 4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can be represented by the following data:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 195.26 g/mol |
IUPAC Name | 4-(1-methoxyethyl)-4-methyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
InChI | InChI=1S/C10H17N3O/c1-7(14-3)10(2)9-8(4-5-13-10)11-6-12-9/h6-7,13H... |
InChI Key | XYFNNNJTEOWQNQ-UHFFFAOYSA-N |
Canonical SMILES | CC(C1(C2=C(CCN1)NC=N2)C)OC |
This structure indicates a complex arrangement that contributes to its chemical reactivity and potential biological interactions.
The compound undergoes various chemical reactions:
Common reagents and conditions include:
The products formed from these reactions depend on the specific reagents used. For instance:
The mechanism of action for 4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves interactions with specific molecular targets. This compound can bind to enzymes or receptors within biological systems, modulating their activity and leading to various biological effects. The precise pathways depend on the context of use and specific applications in research or medicine .
The physical properties of the compound include:
Key chemical properties include:
Additional analyses may involve spectroscopic methods (NMR, IR) to confirm structural integrity and purity during synthesis.
The applications of 4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine span various fields:
CAS No.:
CAS No.: 185955-34-4
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0